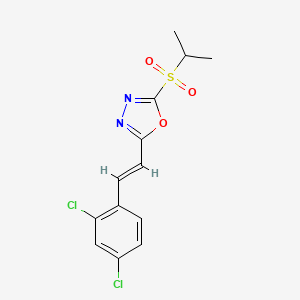
Antibacterial agent 31
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 31 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 31 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of various functional groups that enhance the compound’s antibacterial activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to maintain consistency and efficiency. Quality control measures are also implemented to ensure that the final product meets the required standards for pharmaceutical use.
化学反応の分析
Types of Reactions: Antibacterial agent 31 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent forms.
科学的研究の応用
Antibacterial agent 31 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies exploring new synthetic routes and reaction mechanisms.
Biology: Researchers use it to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: It is being investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug resistant bacteria.
Industry: this compound is used in the development of new antibacterial coatings and materials for medical devices and surfaces.
作用機序
The mechanism of action of antibacterial agent 31 involves targeting bacterial cell wall synthesis. It binds to specific enzymes involved in the formation of the cell wall, inhibiting their activity and leading to cell lysis. This compound also interferes with bacterial DNA replication and protein synthesis, further enhancing its antibacterial effects. The molecular targets include enzymes like transpeptidases and topoisomerases, which are crucial for bacterial survival and proliferation.
類似化合物との比較
Penicillin: Like antibacterial agent 31, penicillin targets bacterial cell wall synthesis but has a different chemical structure.
Ciprofloxacin: This compound also interferes with bacterial DNA replication but belongs to a different class of antibiotics.
Vancomycin: Similar to this compound, vancomycin targets cell wall synthesis but is used primarily for gram-positive bacteria.
Uniqueness: this compound stands out due to its broad-spectrum activity and effectiveness against multi-drug resistant bacteria. Its unique chemical structure allows it to bind to multiple bacterial targets, reducing the likelihood of resistance development. Additionally, its synthetic versatility enables the creation of various derivatives with enhanced properties.
特性
分子式 |
C13H12Cl2N2O3S |
|---|---|
分子量 |
347.2 g/mol |
IUPAC名 |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-5-propan-2-ylsulfonyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-8(2)21(18,19)13-17-16-12(20-13)6-4-9-3-5-10(14)7-11(9)15/h3-8H,1-2H3/b6-4+ |
InChIキー |
CLHYIHRJYYAGJJ-GQCTYLIASA-N |
異性体SMILES |
CC(C)S(=O)(=O)C1=NN=C(O1)/C=C/C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC(C)S(=O)(=O)C1=NN=C(O1)C=CC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13910050.png)


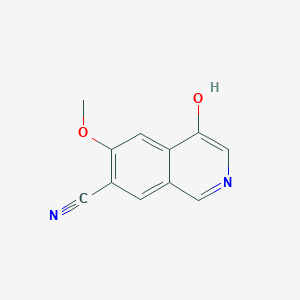
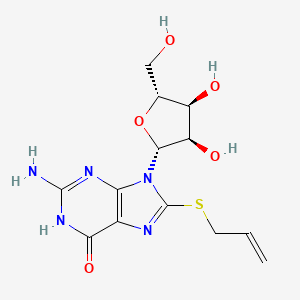
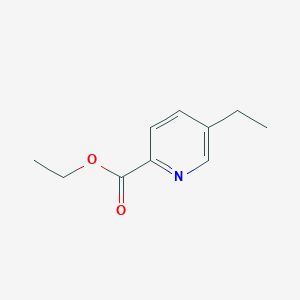

![2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine](/img/structure/B13910093.png)


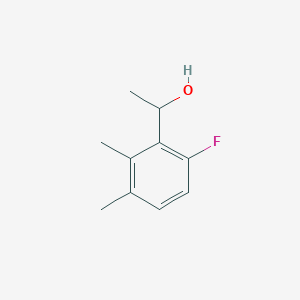
![5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B13910110.png)
![2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13910114.png)
